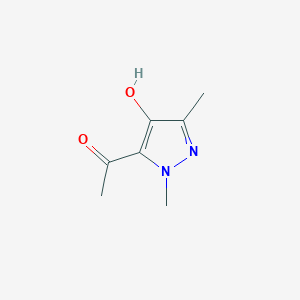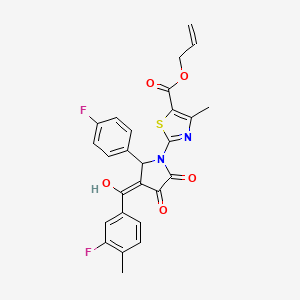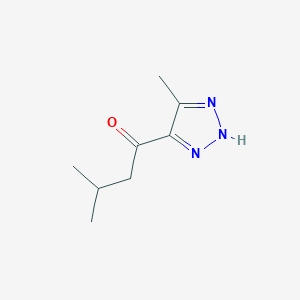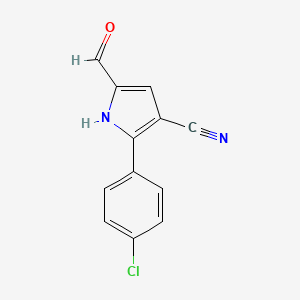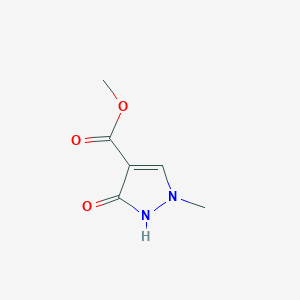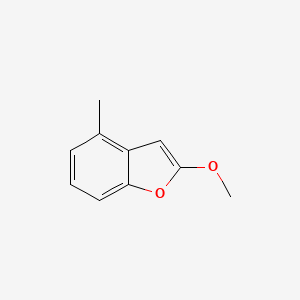![molecular formula C10H8N2O3 B12868820 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is a heterocyclic compound featuring an oxazole ring fused with a benzene ring and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Acrylic Acid Moiety: This step involves the reaction of the oxazole intermediate with an acrylic acid derivative under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Medicine
Due to its potential biological activity, this compound is being explored for its therapeutic applications, including as an inhibitor of specific enzymes or as a ligand for receptor binding studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the oxazole ring.
Mecanismo De Acción
The mechanism by which 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid exerts its effects is primarily through its interaction with biological macromolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the acrylic acid moiety can form covalent bonds with target proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminobenzo[d]thiazol-6-yl)acrylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid: Positional isomer with the amino group at a different position on the benzoxazole ring.
Uniqueness
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is unique due to the specific positioning of the amino group and the acrylic acid moiety, which can influence its reactivity and interaction with biological targets differently compared to its isomers and analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(E)-3-(2-amino-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1-5H,(H2,11,12)(H,13,14)/b4-2+ |
Clave InChI |
FUYIZZNTMSTIPK-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)N |
SMILES canónico |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
